Tert-butyl 3-hydroxycyclobutylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

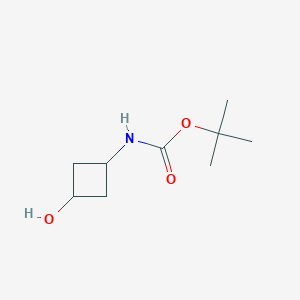

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-hydroxycyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUMHFNEPOYLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241253, DTXSID901272300 | |

| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154748-63-7, 389890-42-0, 389890-43-1 | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154748-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxycyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis(Tert-butyl 3-hydroxycyclobutylcarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-Hydroxycyclobutylcarbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of tert-Butyl 3-Hydroxycyclobutylcarbamate

This compound is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid cyclobutyl scaffold, combined with a strategically placed hydroxyl group and a Boc-protected amine, makes it a valuable building block for synthesizing complex and biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a particular focus on its role in the development of novel therapeutics.

The Chemical Abstracts Service (CAS) has assigned the following numbers to its isomers:

-

cis-tert-Butyl 3-hydroxycyclobutylcarbamate: 389890-43-1[1][2][3][4]

-

trans-tert-Butyl 3-hydroxycyclobutylcarbamate: 389890-42-0[5]

-

tert-Butyl (3-hydroxycyclobutyl)carbamate (unspecified stereochemistry): 154748-63-7[6]

This guide will delve into the nuances of this compound, providing field-proven insights into its synthesis and application, thereby empowering researchers to leverage its full potential in their drug discovery endeavors.

Physicochemical Properties and Structural Attributes

The unique three-dimensional structure of the cyclobutyl ring imparts conformational rigidity, which can be highly advantageous in drug design. This rigidity can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. The hydroxyl group offers a versatile handle for further chemical modifications, while the tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise synthetic strategies.

| Property | Value |

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.24 g/mol [6] |

| Appearance | White to off-white solid |

| Melting Point (cis-isomer) | 117 °C[3] |

| Boiling Point (Predicted) | 303.7±31.0 °C |

| Density (Predicted) | 1.10±0.1 g/cm3 |

| Storage Temperature | 2-8°C[2][7] |

Synthesis and Mechanistic Considerations

The synthesis of this compound isomers typically involves a multi-step process. A common strategy begins with a commercially available cyclobutane precursor, such as 3-oxocyclobutanecarboxylic acid or a related ester. The following is a representative, though generalized, synthetic workflow.

Experimental Protocol: Synthesis of cis-tert-Butyl 3-Hydroxycyclobutylcarbamate

This protocol is a conceptual representation based on common organic synthesis methodologies.

Step 1: Reduction of the Ketone

The synthesis often commences with the stereoselective reduction of a 3-oxocyclobutyl precursor. The choice of reducing agent is critical to achieving the desired cis or trans stereochemistry of the resulting alcohol. For the cis isomer, a bulky reducing agent that approaches from the less hindered face of the ketone is typically employed.

Step 2: Conversion to an Amine

The carboxylic acid or ester functionality is then converted to an amine. This can be achieved through various methods, such as the Curtius, Hofmann, or Schmidt rearrangement. The Curtius rearrangement, for instance, involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating. Subsequent hydrolysis of the isocyanate yields the amine.

Step 3: Boc Protection

The final step is the protection of the amine with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate.

The following diagram illustrates a plausible synthetic pathway:

Caption: The androgen receptor signaling pathway and the inhibitory action of AR antagonists.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its utility in the development of androgen receptor antagonists highlights the growing importance of incorporating rigid, three-dimensional scaffolds in modern drug design. As our understanding of disease pathways becomes more sophisticated, the demand for such unique chemical tools will undoubtedly continue to grow, paving the way for the discovery of novel and more effective therapeutics.

References

- Targeting the androgen receptor signaling pathway in advanced prostate cancer. (2022). PubMed.

- Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. (n.d.). PMC.

- Androgen receptor pathway signaling inhibitors in development for prostate cancer therapy. (2025). Taylor & Francis Online.

- Androgen receptor antagonists. (n.d.). BioWorld.

- Inhibition of androgen receptor and β-catenin activity in prostate cancer. (2013). PNAS.

- Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. (2021). ThaiJO.

- Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses.

- tert-Butyl (3-hydroxycyclobutyl)carbamate. (n.d.). PubChem.

- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.

- (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE CAS#: 389890-43-1. (n.d.). ChemWhat.

Sources

- 1. echemi.com [echemi.com]

- 2. 389890-43-1|tert-Butyl (cis-3-hydroxycyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. chemwhat.com [chemwhat.com]

- 5. trans-tert-Butyl 3-hydroxycyclobutylcarbamate 97% | CAS: 389890-42-0 | AChemBlock [achemblock.com]

- 6. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate | 1033718-10-3 [sigmaaldrich.com]

A Technical Guide to cis-tert-Butyl 3-Hydroxycyclobutylcarbamate: A Versatile Building Block in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The cyclobutane ring, once considered an esoteric curiosity due to its inherent ring strain, has emerged as a valuable three-dimensional (3D) motif in drug design.[1][2] This guide provides an in-depth technical overview of cis-tert-butyl 3-hydroxycyclobutylcarbamate, a key synthetic intermediate that provides access to this valuable scaffold. We will explore its unique structural characteristics, provide a detailed and validated synthetic protocol, discuss its comprehensive spectroscopic characterization, and highlight its application in the development of contemporary therapeutics, such as HIV maturation inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic and medicinal chemistry programs.

Introduction: The Rise of the Cyclobutane Scaffold

Historically, the cyclobutane ring was often overlooked in drug design, partly due to a perceived instability from its ~26 kcal/mol of ring strain and a lack of accessible synthetic methods.[3] However, this puckered, four-membered ring possesses a unique set of properties that make it an attractive scaffold for medicinal chemists.[1][2][4] Unlike flat aromatic rings, the 3D structure of cyclobutane allows for precise spatial orientation of substituents, enabling chemists to direct key pharmacophores into specific binding pockets or act as rigid spacers.[1][2] Its incorporation into drug candidates has been shown to improve metabolic stability, modulate solubility, and provide novel intellectual property.[1][2]

cis-tert-Butyl 3-hydroxycyclobutylcarbamate (CAS 389890-43-1) is a bifunctional molecule that serves as an exemplary gateway to this chemical space. It features:

-

A Boc-protected amine , which is stable under many reaction conditions but can be deprotected under mild acidic conditions.

-

A secondary alcohol , which provides a handle for further functionalization or acts as a key hydrogen-bonding moiety.

-

Defined cis-stereochemistry , which reduces isomeric complexity in subsequent synthetic steps.

This combination makes it a highly valuable intermediate for introducing the 3-aminocyclobutanol motif into complex molecules.

Molecular Structure and Physicochemical Properties

The precise arrangement of functional groups on the cyclobutane ring is critical for its utility. The cis configuration places the hydroxyl and carbamate groups on the same face of the ring, influencing its conformational preference and reactivity.

| Property | Value | Source |

| CAS Number | 389890-43-1 | [5][6][7] |

| Molecular Formula | C₉H₁₇NO₃ | [7][8] |

| Molecular Weight | 187.24 g/mol | [7][8] |

| Appearance | White to off-white solid | Generic |

| Melting Point | 117 °C | [7] |

| Boiling Point | 304.5 °C at 760 mmHg (Predicted) | Generic |

| Density | 1.107 g/cm³ (Predicted) | [7] |

| XLogP3 | 0.9 | [7] |

Synthesis and Purification Protocol

The most direct and reliable synthesis of cis-tert-butyl 3-hydroxycyclobutylcarbamate involves the selective Boc-protection of the commercially available starting material, cis-3-aminocyclobutanol.[9] This procedure is robust, scalable, and avoids the use of hazardous reagents sometimes seen in de novo cyclobutane synthesis.[10]

Rationale for Experimental Design

-

Starting Material: cis-3-Aminocyclobutanol hydrochloride is chosen for its stability and ease of handling.[9] The hydrochloride salt necessitates the use of a base to liberate the free amine for reaction.

-

Solvent System: A mixture of Dichloromethane (DCM) and water is used. DCM is an excellent solvent for the starting material and the Boc-anhydride, while the aqueous phase is necessary to dissolve the base and facilitate the reaction.

-

Base: Sodium bicarbonate (NaHCO₃) is a mild inorganic base sufficient to neutralize the hydrochloride salt and the acidic byproducts of the reaction without promoting side reactions like hydrolysis of the Boc-anhydride.

-

Protecting Group: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group. It reacts selectively with the primary amine over the less nucleophilic secondary alcohol.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. A simple filtration after concentration is typically sufficient to yield a product of high purity, as the byproducts (t-butanol, CO₂) are volatile or water-soluble.

Detailed Step-by-Step Protocol

-

To a 250 mL round-bottom flask, add cis-3-aminocyclobutanol hydrochloride (5.0 g, 40.8 mmol, 1.0 equiv.).

-

Add Dichloromethane (DCM, 50 mL) and Water (50 mL) to the flask.

-

Cool the resulting biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

-

Slowly add sodium bicarbonate (10.3 g, 122.3 mmol, 3.0 equiv.) in portions. Ensure the temperature remains below 5 °C.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 9.8 g, 44.8 mmol, 1.1 equiv.) in DCM (20 mL).

-

Add the Boc₂O solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction to completion by TLC or LC-MS.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield a white solid.

-

The crude product can be further purified by recrystallization from ethyl acetate/hexanes if necessary, but is often >97% pure after the initial work-up.

Synthesis Workflow Diagram

Caption: Workflow for the Boc-protection of cis-3-aminocyclobutanol.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized material is a critical step. The following data are representative for cis-tert-butyl 3-hydroxycyclobutylcarbamate.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.90 (br s, 1H, NH), 4.35 (quint, J = 7.0 Hz, 1H, CH-OH), 3.95 (m, 1H, CH-NH), 2.50 (m, 2H, CH₂), 2.05 (m, 2H, CH₂), 1.44 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.8 (C=O), 79.2 (C(CH₃)₃), 67.5 (CH-OH), 48.0 (CH-NH), 35.5 (CH₂), 28.4 (C(CH₃)₃). |

| FT-IR (KBr, cm⁻¹) | 3350-3450 (O-H stretch), 3300 (N-H stretch), 2970 (C-H stretch), 1685 (C=O stretch, carbamate), 1520 (N-H bend). |

| Mass Spec (ESI+) | m/z 188.1 [M+H]⁺, 210.1 [M+Na]⁺. |

Application in Medicinal Chemistry: HIV Maturation Inhibitors

The carbamate group is a key structural motif found in numerous approved drugs, valued for its stability and ability to form crucial hydrogen bonds with biological targets.[11][12] cis-tert-butyl 3-hydroxycyclobutylcarbamate is a vital building block for second-generation HIV maturation inhibitors, such as GSK2838232.[13][14][15][16]

Maturation inhibitors represent a class of antiretroviral drugs that target the final step in the HIV life cycle.[14] They block the cleavage of the Gag polyprotein at the capsid/spacer peptide 1 (CA/SP1) junction, which prevents the formation of mature, infectious virions.[13][14][15]

In the synthesis of GSK2838232 and its analogues, the 3-aminocyclobutanol core, derived from our title compound, is crucial. The Boc-protected amine is deprotected and then coupled with other fragments of the molecule. The hydroxyl group is often derivatized to form an ether linkage, which serves to orient the molecule correctly within the binding pocket of the Gag protein. The cyclobutane ring itself fits into a hydrophobic pocket, contributing to the overall binding affinity.[2]

HIV Gag Processing Pathway and Point of Inhibition

Caption: Inhibition of HIV Gag polyprotein cleavage by maturation inhibitors.

Conclusion

cis-tert-butyl 3-hydroxycyclobutylcarbamate is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its defined stereochemistry and orthogonal protecting groups provide a reliable and efficient route to incorporate the valuable 3D cyclobutane scaffold into complex molecules. The successful application of this building block in the development of potent HIV maturation inhibitors underscores its significance. As medicinal chemists continue to explore beyond "flatland," the demand for such well-designed, three-dimensional building blocks will undoubtedly continue to grow, making this compound a staple in the synthetic chemist's toolbox.

References

- W. T. G. van den Bossche, et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.

- Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery.

- J. B. H. K. P. L. T. J. M. S. W. M. G. R. M. P. C. J. H. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal.

- Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.

- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.

- R. A. Smith, et al. (2023). Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232. PLOS ONE.

- S. M. Valente, et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.

- PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate.

- Northwestern University. (n.d.). Applications for Medicinal Chemistry.

- Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

- ChemistryViews. (2020). High-Yielding Synthesis of Antiviral Drug Candidate.

- A. K. Ghosh, M. Brindisi. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- RSC Blogs. (2012). Recent applications of multicomponent reactions in medicinal chemistry.

- R. A. Smith, et al. (2023). Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232. PubMed.

- CROI Conference. (n.d.). GSK2838232 shows negligible activity against HIV-2, SIVmac and SIVagm in culture.

- E. DeJesus, et al. (2020). A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of GSK2838232, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection. Clinical Infectious Diseases.

- M. J. M. C. G. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 5. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE | 389890-43-1 [chemicalbook.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. echemi.com [echemi.com]

- 8. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride [cymitquimica.com]

- 10. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. croiconference.org [croiconference.org]

- 16. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of GSK2838232, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to trans-tert-butyl 3-hydroxycyclobutylcarbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclobutane Motif

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, the cyclobutane ring has emerged as a particularly valuable motif. Its inherent ring strain and puckered conformation provide a rigid and well-defined structure that can orient substituents in distinct spatial vectors, a feature highly sought after in the design of potent and selective therapeutics. This guide focuses on a key exemplar of this class: trans-tert-butyl 3-hydroxycyclobutylcarbamate . With a molecular weight of 187.24 g/mol and the chemical formula C₉H₁₇NO₃, this molecule serves as a critical building block in the synthesis of complex pharmaceutical agents, most notably in the development of kinase inhibitors.[1]

This document will provide an in-depth exploration of the synthesis, characterization, and strategic application of trans-tert-butyl 3-hydroxycyclobutylcarbamate, offering field-proven insights and detailed protocols to aid researchers in its effective utilization.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental properties of a synthetic building block is the bedrock of its successful application. The key physicochemical data for trans-tert-butyl 3-hydroxycyclobutylcarbamate are summarized below.

| Property | Value | Source |

| Molecular Weight | 187.24 g/mol | [1] |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| CAS Number | 389890-42-0 | |

| IUPAC Name | tert-butyl N-[(1R,3R)-3-hydroxycyclobutyl]carbamate | |

| Appearance | White to off-white solid | Generic |

| Purity | Typically ≥97% |

Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of trans-tert-butyl 3-hydroxycyclobutylcarbamate is a multi-step process that demands careful control of stereochemistry. The following protocol outlines a common and effective route, starting from the precursor trans-3-aminocyclobutanol.

Part 1: Synthesis of the Precursor - trans-3-Aminocyclobutanol

A robust synthesis of the key precursor, trans-3-aminocyclobutanol, can be achieved through a stereoinvertive approach, often commencing from a cis-configured starting material. A representative method involves a Mitsunobu reaction followed by deprotection.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol

-

Mitsunobu Inversion of a cis-Precursor: A solution of a suitable N-protected cis-3-aminocyclobutanol derivative (e.g., cis-3-(dibenzylamino)cyclobutanol) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is treated with a carboxylic acid (e.g., benzoic acid), a phosphine (e.g., triphenylphosphine), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) at reduced temperature (typically 0 °C to room temperature). The Mitsunobu reaction proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon, yielding the trans-ester.

-

Hydrolysis of the Ester: The resulting trans-ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide in a methanol/water mixture) to afford the trans-N-protected aminocyclobutanol.

-

Deprotection: The N-protecting groups (e.g., benzyl groups) are removed via catalytic hydrogenation. The protected aminocyclobutanol is dissolved in an alcohol solvent like methanol, and a palladium catalyst (e.g., palladium on carbon or palladium hydroxide) is added. The mixture is then subjected to a hydrogen atmosphere (typically at elevated pressure) until the reaction is complete.

-

Purification: The crude trans-3-aminocyclobutanol is purified by filtration to remove the catalyst, followed by concentration of the filtrate and subsequent distillation or recrystallization to yield the pure product.

Causality and Expertise: The choice of the Mitsunobu reaction is critical for achieving the desired trans stereochemistry from a more readily available cis starting material. This reaction is a cornerstone of stereocontrolled synthesis, proceeding through a well-established mechanism involving an alkoxyphosphonium salt intermediate that undergoes an SN2 displacement by the carboxylate nucleophile, resulting in a clean inversion of configuration. The subsequent deprotection via catalytic hydrogenation is a standard and high-yielding method for the removal of benzyl protecting groups, chosen for its efficiency and the clean nature of the byproducts (toluene).

Part 2: Boc-Protection of trans-3-Aminocyclobutanol

The final step in the synthesis of the title compound is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is a crucial transformation that renders the amine nucleophilicity inert during subsequent synthetic manipulations, while allowing for its facile deprotection under acidic conditions.

Experimental Protocol: Synthesis of trans-tert-butyl 3-hydroxycyclobutylcarbamate

-

Reaction Setup: To a solution of trans-3-aminocyclobutanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, is added a base (e.g., triethylamine or sodium bicarbonate) to act as a proton scavenger.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the stirred solution of the amine at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (typically monitored by thin-layer chromatography, TLC).

-

Work-up and Purification: The reaction mixture is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure trans-tert-butyl 3-hydroxycyclobutylcarbamate.

Trustworthiness through a Self-Validating System: The success of the Boc-protection can be readily verified through routine analytical techniques. The appearance of a large singlet at approximately 1.4 ppm in the ¹H NMR spectrum, corresponding to the nine equivalent protons of the tert-butyl group, is a definitive indicator of successful protection. Furthermore, the molecular weight of the product can be confirmed by mass spectrometry, which should show the expected molecular ion peak.

Caption: Workflow for the synthesis and validation of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized trans-tert-butyl 3-hydroxycyclobutylcarbamate.

| Technique | Expected Results |

| ¹H NMR | A characteristic singlet at ~1.4 ppm (9H, t-Bu), multiplets for the cyclobutane protons, and a broad singlet for the N-H proton. The protons on the carbons adjacent to the nitrogen and oxygen will show characteristic shifts. |

| ¹³C NMR | A signal for the quaternary carbon of the t-butyl group at ~80 ppm, a signal for the methyl carbons of the t-butyl group at ~28 ppm, and signals for the cyclobutane carbons, with the carbon bearing the hydroxyl group shifted downfield. |

| HPLC | A single major peak indicating high purity (typically >97%). |

| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 187.24 g/mol . |

Application in Drug Discovery: A Precursor to Kinase Inhibitors

The strategic value of trans-tert-butyl 3-hydroxycyclobutylcarbamate is prominently displayed in its use as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

One notable example is the synthesis of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a crucial role in tumor progression and metastasis.[2][3] The cyclobutane moiety of trans-tert-butyl 3-hydroxycyclobutylcarbamate can serve as a rigid scaffold to present key pharmacophoric elements for interaction with the kinase active site.

Synthetic Application Workflow: Towards a FAK Inhibitor

The synthesis of a FAK inhibitor often involves the following key transformations of trans-tert-butyl 3-hydroxycyclobutylcarbamate:

-

Activation of the Hydroxyl Group: The hydroxyl group is typically converted into a better leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

-

Nucleophilic Substitution: The activated cyclobutyl intermediate is then reacted with a nucleophilic heterocyclic core, which is a common feature of many kinase inhibitors. This SN2 reaction proceeds with inversion of stereochemistry, resulting in a cis-relationship between the Boc-protected amine and the newly introduced heterocycle.

-

Deprotection and Further Functionalization: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to reveal the primary amine. This amine can then be further functionalized, for example, by acylation or coupling with other fragments to complete the synthesis of the final kinase inhibitor.

Caption: Synthetic pathway from the title compound to a FAK inhibitor.

Conclusion

trans-tert-butyl 3-hydroxycyclobutylcarbamate is a testament to the power of small, well-defined molecular building blocks in advancing drug discovery. Its unique stereochemical and conformational properties, conferred by the trans-substituted cyclobutane ring, make it an invaluable tool for medicinal chemists. The synthetic protocols and analytical validation methods detailed in this guide provide a comprehensive framework for researchers to confidently produce and utilize this key intermediate. As the demand for novel therapeutics with improved potency and selectivity continues to grow, the strategic application of scaffolds like trans-tert-butyl 3-hydroxycyclobutylcarbamate will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

- Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer. MDPI.

- tert-Butyl (3-hydroxycyclobutyl)carbamate. PubChem.

- Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK–VEGFR3 protein–protein interaction. National Institutes of Health.

Sources

- 1. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer [mdpi.com]

- 3. Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK–VEGFR3 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of tert-butyl 3-hydroxycyclobutylcarbamate

An In-depth Technical Guide on the Physical and Chemical Properties of tert-Butyl 3-hydroxycyclobutylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Constrained Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer both biological activity and favorable pharmacokinetic properties is paramount. Small, rigid carbocyclic rings have emerged as privileged scaffolds, offering a means to orient functional groups in a precise three-dimensional arrangement while often improving metabolic stability. Among these, the cyclobutane ring system has garnered significant attention. This guide focuses on a particularly valuable derivative: This compound . This bifunctional molecule, equipped with a hydroxyl group and a protected amine on a constrained four-membered ring, serves as a versatile building block for the synthesis of complex pharmaceutical agents. Its utility lies in the orthogonal reactivity of its functional groups and the conformational rigidity imparted by the cyclobutane core. This document provides a comprehensive overview of its properties, reactivity, synthesis, and applications, intended to serve as a practical resource for scientists engaged in drug discovery and development.

Molecular Identity and Physicochemical Characteristics

This compound (C₉H₁₇NO₃) is a carbamate derivative built upon a cyclobutane frame. The molecule's significance in synthetic chemistry stems from its two key functional groups: a secondary alcohol and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group provides a stable, yet readily cleavable, protecting element for the amine, allowing for selective reactions at the hydroxyl position. The molecule exists as two primary stereoisomers, cis and trans, which can have distinct biological activities and are often separated or synthesized selectively for specific therapeutic targets.

Summary of Physical and Chemical Properties

The properties of this compound can vary slightly depending on the stereoisomer (cis or trans). The data presented below is a compilation from various sources and represents typical values.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₃ | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | ~117 °C (cis isomer) | [4][5][6] |

| Boiling Point (Predicted) | 303.7 ± 31.0 °C | [4][7] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [4][7] |

| Flash Point | 109 °C (trans isomer) | |

| Topological Polar Surface Area | 58.6 Ų | [1][5] |

| XLogP3 | 0.9 | [1][5] |

| CAS Number | 154748-63-7 (isomer mixture or unspecified) | [1][3] |

| 389890-43-1 (cis isomer) | [2][4][5] | |

| 389890-42-0 (trans isomer) |

Spectral Data

While specific spectra are proprietary to various manufacturers, typical spectral characteristics can be predicted based on the molecular structure. Spectroscopic analysis is crucial for confirming the identity and purity of the compound.

-

¹H NMR: Protons on the cyclobutane ring would appear as complex multiplets in the aliphatic region. The protons adjacent to the hydroxyl and carbamate groups would be shifted downfield. The nine equivalent protons of the tert-butyl group would present as a sharp singlet around 1.4 ppm.

-

¹³C NMR: The spectrum would show distinct signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the cyclobutane ring, with those bearing the hydroxyl and amino groups being the most deshielded.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the alcohol (around 3300-3500 cm⁻¹), an N-H stretch for the carbamate (around 3300-3400 cm⁻¹), and a strong C=O stretch for the carbamate carbonyl group (around 1680-1700 cm⁻¹).[8]

-

Mass Spectrometry: The exact mass is 187.12084340 Da.[1] Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the tert-butyl group or other neutral losses.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the differential reactivity of its hydroxyl and Boc-protected amine functionalities. This allows for a modular and controlled approach to building more complex molecules.

Core Reactivity Profile

The molecule's reactivity can be understood by considering its two primary functional centers. The Boc-protected amine is generally stable to a wide range of non-acidic reagents, directing synthetic transformations towards the hydroxyl group. Conversely, the Boc group can be selectively removed under acidic conditions to liberate the free amine for subsequent reactions.

Expert Insights: The choice of reaction conditions is critical. For instance, when modifying the hydroxyl group, basic conditions are often employed, which are fully compatible with the acid-labile Boc group. This orthogonality is the cornerstone of its utility as a building block. When the synthetic plan calls for modification of the amine, the hydroxyl group may first need to be protected itself if the subsequent reaction conditions are harsh.

Stability and Storage

The compound is generally stable under normal laboratory conditions.[9] For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, often at temperatures between 2-8°C.[4] It is listed as moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[9]

Synthesis and Purification Protocol

The synthesis of this compound typically involves the reduction of a corresponding aminoketone precursor, followed by protection of the resulting amine. The following is a representative, generalized protocol based on common organic synthesis methodologies.

General Synthetic Workflow

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from a suitable precursor. This protocol describes a reduction following Boc-protection.

Materials:

-

tert-Butyl (3-oxocyclobutyl)carbamate

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (3-oxocyclobutyl)carbamate (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice-water bath.

-

Reduction: To the stirred, cooled solution, add sodium borohydride (NaBH₄) (approx. 1.5 equivalents) portion-wise over 15-20 minutes. The portion-wise addition is a self-validating step to control the exothermic reaction and prevent runaway temperatures.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining reducing agent.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate to maximize yield.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then brine. This washing sequence removes water-soluble impurities and residual salts.

-

Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and collect the filtrate.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which will likely be a mixture of cis and trans isomers.

-

Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the isomers and remove impurities.

Applications in Drug Discovery

The rigid cyclobutane scaffold of this molecule is highly attractive for drug design. It serves as a bioisostere for other groups, such as phenyl rings or flexible alkyl chains, while offering a distinct vectoral projection of its functional groups.

-

Androgen Receptor Antagonists: The molecule is a key intermediate in the synthesis of non-steroidal androgen receptor (AR) antagonists, which are crucial for the treatment of prostate cancer.[10] The cyclobutane core helps to position key pharmacophoric elements for optimal interaction with the AR ligand-binding domain.

-

Kinase Inhibitors: The diaminopropane moiety that can be derived from this building block is a common linker element in various kinase inhibitors, connecting different pharmacophores to bridge binding pockets.[11]

-

Metabolic Stability: The tert-butyl group itself, while sometimes a site of metabolism, can also act as a steric shield, protecting adjacent functional groups from enzymatic degradation.[12] The cyclobutane ring is also generally more resistant to metabolic breakdown than linear alkyl chains.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Identification: The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[6][9] It is also considered harmful if swallowed.[1][6]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[6][13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][14]

-

Avoid breathing dust, mist, or spray.[9]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][14]

-

-

First-Aid Measures:

-

If on skin: Wash with plenty of soap and water.[9]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

-

If swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[13][15]

-

References

- Vertex AI Search. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research.

- Synquest Labs. (n.d.). tert-Butyl N-[(1S,3R)-3- hydroxycyclopentyl]carbamate Safety Data Sheet.

- PubChem. (2025). tert-Butyl (3-hydroxycyclobutyl)carbamate. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate.

- Echemi. (n.d.). (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE.

- CymitQuimica. (2024). Safety Data Sheet.

- Echemi. (n.d.). tert-butyl (cis-3-hydroxycyclobutyl)carbamate Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet - tert-Butyl carbamate.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- ChemicalBook. (2025). (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE.

- Abovchem. (n.d.). tert-butyl (3-hydroxycyclobutyl)carbamate - CAS:154748-63-7.

- Synthonix. (n.d.). cis-tert-Butyl 3-hydroxycyclobutylcarbamate.

- Biosynth. (n.d.). trans-tert-Butyl (3-hydroxycyclobutyl)carbamate.

- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - NIST WebBook.

- Hypha Discovery Blogs. (n.d.). Metabolism of t-butyl groups in drugs.

- Benchchem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- ChemicalBook. (n.d.). (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE CAS.

Sources

- 1. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 389890-43-1 | cis-tert-Butyl 3-hydroxycyclobutylcarbamate [synthonix.com]

- 3. tert-butyl (3-hydroxycyclobutyl)carbamate - CAS:154748-63-7 - Abovchem [abovchem.com]

- 4. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE | 389890-43-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE CAS#: 389890-43-1 [m.chemicalbook.com]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to tert-Butyl 3-Hydroxycyclobutylcarbamate: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, strained ring systems, particularly cyclobutanes, have garnered significant attention. Their rigid, three-dimensional structures offer a unique conformational preorganization that can enhance binding affinity to biological targets and improve metabolic stability. tert-Butyl 3-hydroxycyclobutylcarbamate, a key bifunctional building block, provides an efficient entry point to this valuable chemical space.

This technical guide offers a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its precise chemical identity, stereochemical considerations, detailed synthetic methodologies, and its pivotal role in the synthesis of targeted therapeutics, particularly kinase inhibitors.

PART 1: Nomenclature and Key Identifiers

A precise understanding of a molecule's nomenclature is fundamental for unambiguous scientific communication. This compound exists as a mixture of cis and trans diastereomers, each with distinct properties and applications.

The International Union of Pure and Applied Chemistry (IUPAC) name for the general structure is tert-butyl N-(3-hydroxycyclobutyl)carbamate [1].

Table 1: IUPAC Names, Synonyms, and CAS Numbers

| Isomer | IUPAC Name | Common Synonyms | CAS Number |

| cis | tert-butyl N-(cis-3-hydroxycyclobutyl)carbamate | (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE; cis-3-(Boc-amino)-cyclobutanol; Carbamic acid, (cis-3-hydroxycyclobutyl)-, 1,1-dimethylethyl ester | 389890-43-1[1] |

| trans | tert-butyl N-(trans-3-hydroxycyclobutyl)carbamate | trans-tert-Butyl 3-hydroxycyclobutylcarbamate; tert-butyl ((1r,3r)-3-hydroxycyclobutyl)carbamate | 389890-42-0[1][2] |

| Mixture | tert-butyl N-(3-hydroxycyclobutyl)carbamate | This compound | 154748-63-7[1] |

PART 2: Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | PubChem[1] |

| Molecular Weight | 187.24 g/mol | PubChem[1] |

| Appearance | White to off-white solid | Various Suppliers |

| Melting Point (cis) | 117 °C | ChemicalBook |

| XLogP3 | 0.9 | PubChem[1] |

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral)[1]. It is also reported to cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

PART 3: Synthesis of this compound

The synthesis of this compound, particularly its stereoisomers, requires a strategic approach. A common pathway involves the reduction of a corresponding cyclobutanone, followed by functional group manipulation. The following protocol is a representative synthesis for the trans isomer, adapted from methodologies described in the patent literature for structurally related compounds[3][4]. The synthesis of the cis isomer can be achieved through modifications of the reducing agent or by stereochemical inversion of the trans alcohol.

Experimental Protocol: Synthesis of trans-tert-Butyl 3-Hydroxycyclobutylcarbamate

Step 1: Boc-protection of 3-aminocyclobutanone

-

To a solution of 3-aminocyclobutanone hydrochloride (1 eq.) in a mixture of dioxane and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq.).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (3-oxocyclobutyl)carbamate.

Step 2: Stereoselective Reduction to trans-3-Hydroxycyclobutylcarbamate

-

Dissolve tert-butyl (3-oxocyclobutyl)carbamate (1 eq.) in anhydrous methanol at 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, maintaining the temperature below 5 °C. The use of NaBH₄ typically favors the formation of the thermodynamically more stable trans isomer.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure trans-tert-butyl 3-hydroxycyclobutylcarbamate.

Causality Behind Experimental Choices:

-

The use of Boc₂O is a standard and efficient method for the protection of amines. The tert-butyloxycarbonyl (Boc) group is stable under a wide range of conditions but can be readily removed with acid, making it ideal for multi-step synthesis[5].

-

The stereochemical outcome of the ketone reduction is directed by the reducing agent and reaction conditions. Less sterically hindered reducing agents like NaBH₄ tend to attack from the less hindered face, leading to the trans product as the major isomer.

Visualization of the Synthetic Workflow

Caption: General workflow for incorporating the cyclobutane scaffold.

In this workflow, the amine is first acylated, and then the hydroxyl group is activated (e.g., as a mesylate) and displaced by a nucleophile (R²-Nu), which could be another heterocyclic system common in kinase inhibitors. This stepwise, controlled functionalization is a hallmark of modern medicinal chemistry and is enabled by versatile building blocks like this compound.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry, orthogonal protecting groups, and rigid cyclobutane core provide a reliable platform for the synthesis of novel and potent therapeutics. The methodologies and applications discussed in this guide underscore its importance and provide a framework for its effective utilization in drug discovery programs. As the demand for structurally diverse and potent clinical candidates continues to grow, the role of such sophisticated building blocks will undoubtedly become even more critical.

References

- PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. National Center for Biotechnology Information.

- Google Patents. (2018). CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.

- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Google Patents. (2017). US9643927B1 - Process for the preparation of kinase inhibitors and intermediates thereof.

- PubChem. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1.

Sources

- 1. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-tert-Butyl 3-hydroxycyclobutylcarbamate 97% | CAS: 389890-42-0 | AChemBlock [achemblock.com]

- 3. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]

- 4. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

Introduction: The Strategic Value of the Cyclobutane Motif in Drug Discovery

An In-Depth Technical Guide to the Synthesis of Boc-Protected 3-Hydroxycyclobutylamine

In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with advantageous physicochemical properties is paramount. Saturated carbocycles, particularly strained ring systems like cyclobutane, have emerged as privileged scaffolds.[1] Their rigid, three-dimensional structures offer a departure from the planar aromatic systems that have historically dominated drug design, providing improved metabolic stability, reduced off-target toxicity, and enhanced binding affinity through precise vectoral positioning of substituents.

Boc-protected 3-hydroxycyclobutylamine, specifically, is a highly valuable building block. The cyclobutane core provides the rigid scaffold, the amine serves as a key handle for derivatization or as a pharmacophoric element, and the hydroxyl group offers an additional vector for modification or hydrogen bonding interactions within a biological target. The tert-butyloxycarbonyl (Boc) protecting group ensures the amine's nucleophilicity is masked, allowing for selective reactions at other sites and facilitating multi-step syntheses.[2][3] This guide provides an in-depth exploration of the core synthetic strategies to access this versatile intermediate, grounded in mechanistic understanding and practical, field-proven protocols.

Part 1: A Strategic Overview of Synthetic Pathways

The synthesis of Boc-protected 3-hydroxycyclobutylamine can be approached from several distinct strategic directions, primarily revolving around the choice of starting material and the sequence of functional group installation. The most common and robust strategies commence from commercially available cyclobutanone or its derivatives.

The following diagram illustrates the principal synthetic blueprints discussed in this guide.

Caption: Core synthetic strategies for Boc-protected 3-hydroxycyclobutylamine.

Part 2: Key Synthetic Methodologies in Detail

Methodology A: Synthesis via Oxime Formation and Reduction

This classical and reliable two-step approach begins with the conversion of cyclobutanone to its corresponding oxime, followed by reduction to the primary amine. The final step involves the standard protection of the amine with a Boc group.

1. Mechanistic Rationale:

-

Oximation: The reaction of a ketone with hydroxylamine hydrochloride proceeds via nucleophilic addition to the carbonyl carbon.[4] The reaction is pH-dependent; a weak base is typically added to neutralize the HCl salt, freeing the hydroxylamine nucleophile.[4]

-

Oxime Reduction: The reduction of the C=N double bond of the oxime to an amine can be challenging. Strong reducing agents can lead to the cleavage of the weak N-O bond, resulting in undesired side products.[5][6] Catalytic hydrogenation or metal-based reductions (e.g., Zn in acetic acid) are commonly employed to achieve the desired transformation selectively.[7]

2. Detailed Experimental Protocol:

Caption: Workflow for the synthesis via the oxime reduction pathway.

Step 1: Synthesis of Cyclobutanone Oxime [4]

-

To a solution of cyclobutanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).

-

Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Pyridine acts as a mild base to free the hydroxylamine from its hydrochloride salt, enabling it to act as a nucleophile without making the solution too basic, which could promote side reactions. Ethanol is a suitable polar protic solvent for all reactants.

Step 2: Reduction to 3-Hydroxycyclobutylamine

-

Note: This protocol synthesizes cyclobutylamine, which would then require hydroxylation. A more direct route starts with 3-hydroxycyclobutanone. Assuming the use of cyclobutanone as the primary starting material, a subsequent hydroxylation step or a different starting material is implied for the final target. For the reduction of the oxime to the amine:

-

Dissolve the crude cyclobutanone oxime (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add zinc dust (2.5 eq) portion-wise, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.[7]

-

Causality: Zinc in acetic acid is an effective reducing system for oximes. The acidic medium protonates the oxime, facilitating the reduction process while minimizing over-reduction compared to harsher reagents like LiAlH₄.

Step 3: Boc Protection of 3-Hydroxycyclobutylamine [3][8]

-

Assuming 3-hydroxycyclobutylamine is the starting material for this step, dissolve it (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: The reaction is performed under aqueous basic conditions to deprotonate the ammonium salt formed in the previous step and to activate the amine for nucleophilic attack on the Boc anhydride.[2] NaHCO₃ is a sufficiently strong base for this purpose and is milder than hydroxides.

3. Data Summary:

| Step | Typical Yield | Key Parameters | Common Issues |

| Oximation | 85-95% | Room temperature, 12-16h | Incomplete reaction if base is omitted. |

| Oxime Reduction | 60-75% | Temperature control during Zn addition | Over-reduction or formation of side products. |

| Boc Protection | >90% | Stoichiometry of Boc₂O | Formation of double-Boc protected amine if excess reagent is used. |

Methodology B: Synthesis via Reductive Amination

Reductive amination is a highly efficient one-pot or two-step method for synthesizing amines from carbonyl compounds.[9] This route is particularly advantageous if 3-hydroxycyclobutanone is used as the starting material.

1. Mechanistic Rationale:

The process involves the initial formation of an imine (or iminium ion) from the reaction of a carbonyl compound with an amine source (like ammonia), followed by in-situ reduction.[10] A key aspect is the choice of a reducing agent that is mild enough not to reduce the starting ketone but potent enough to reduce the intermediate iminium ion.[11] Sodium cyanoborohydride (NaBH₃CN) is ideal for this purpose because its reducing power is attenuated by the electron-withdrawing cyano group, making it selective for the more electrophilic iminium ion over the ketone.[9][11]

2. Detailed Experimental Protocol:

Caption: Workflow for the synthesis via the reductive amination pathway.

Step 1: One-Pot Reductive Amination [9][11]

-

To a solution of 3-hydroxycyclobutanone (1.0 eq) in methanol, add ammonium acetate (NH₄OAc, 5.0 eq).

-

Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

-

In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in methanol.

-

Add the NaBH₃CN solution dropwise to the reaction mixture.

-

Stir the reaction for 24 hours at room temperature.

-

Causality: Ammonium acetate serves as the ammonia source. The reaction is typically run at a slightly acidic pH to catalyze imine formation.[12] Methanol is a common solvent that solubilizes all components. The dropwise addition of the reducing agent controls the reaction rate.

Step 2: Work-up and Boc Protection

-

Quench the reaction by slowly adding 2M HCl until the pH is ~2 to decompose excess NaBH₃CN.

-

Basify the solution with 2M NaOH to a pH of ~10-11.

-

Extract the aqueous layer with dichloromethane (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-hydroxycyclobutylamine can be directly used for Boc protection as described in Methodology A, Step 3 .

3. Data Summary:

| Step | Typical Yield | Key Parameters | Common Issues |

| Reductive Amination | 65-80% | pH control, stoichiometry of reagents | Incomplete reaction; reduction of starting ketone if a stronger reducing agent is used. |

| Boc Protection | >90% | Standard conditions | Standard work-up and purification are required. |

Methodology C: Biocatalytic C–H Hydroxylation

A cutting-edge approach involves the direct and selective hydroxylation of a C-H bond on a pre-formed Boc-cyclobutylamine substrate using engineered enzymes. This method offers exceptional regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods.[13][14]

1. Mechanistic Rationale:

Engineered cytochrome P450 enzymes, such as P450BM3, can act as powerful catalysts for the selective oxidation of unactivated C-H bonds.[13] The reaction proceeds by inserting an oxygen atom into a specific C-H bond of the substrate, which is bound within the enzyme's active site. The selectivity (e.g., for the 3-position and for cis or trans isomers) is dictated by the specific engineered variant of the enzyme used.[14]

2. Conceptual Experimental Protocol:

Step 1: Biocatalytic Hydroxylation [13][14]

-

Prepare a buffered aqueous solution containing glucose, a cofactor regeneration system (e.g., glucose-6-phosphate dehydrogenase), NADP⁺, and the specific P450BM3 enzyme variant.

-

Add Boc-cyclobutylamine (substrate) dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO).

-

Shake the reaction mixture at a controlled temperature (e.g., 25-30 °C) for 24-48 hours.

-

Causality: The enzyme requires specific conditions (pH, temperature) and cofactors to function. The regeneration system continuously converts the inactive NADP⁺ back to the active NADPH, which is required by the P450 enzyme, allowing the catalyst to turn over many times.

Step 2: Product Extraction and Purification

-

Terminate the reaction by adding a water-immiscible organic solvent, such as ethyl acetate, to extract the product and denature the enzyme.

-

Separate the organic layer, dry it, and concentrate it.

-

Purify the product mixture (which may contain regio- and stereoisomers) using column chromatography or HPLC.

3. Data Summary:

| Step | Typical Yield | Key Parameters | Common Issues |

| Hydroxylation | Variable (depends on enzyme) | Enzyme variant, pH, temperature, cofactors | Low conversion; mixture of isomers requiring separation. |

| Purification | Dependent on isomer ratio | Chromatographic conditions | Difficulty in separating closely related isomers. |

Conclusion

The synthesis of Boc-protected 3-hydroxycyclobutylamine can be effectively achieved through several strategic routes. The choice of method depends on factors such as the availability of starting materials, desired scale, and required stereochemical purity.

-

The oxime reduction pathway is a robust, classical method suitable for large-scale synthesis when starting from basic feedstocks.

-

Reductive amination offers an efficient and often one-pot solution, particularly when 3-hydroxycyclobutanone is accessible.

-

Biocatalytic hydroxylation represents the state-of-the-art for achieving high selectivity, providing access to specific stereoisomers that are challenging to obtain otherwise, making it a powerful tool for drug discovery applications.[13][14]

Each protocol described herein is a self-validating system, with the rationale for each step grounded in established chemical principles. By understanding these core methodologies, researchers and drug development professionals can confidently produce this key synthetic intermediate for their programs.

References

- Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c10398]

- Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). ResearchGate. [URL: https://www.researchgate.net/figure/Challenges-in-catalytic-reduction-of-oximes-to-hydroxylamine-products-top-and-overview_fig1_357223963]

- Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10793710/]

- The application of cyclobutane derivatives in organic synthesis. ResearchGate. [URL: https://www.researchgate.

- EXPERIMENTAL PROCEDURES. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-8-129-S1.pdf]

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270311/]

- Reduction of oximes to corresponding amines. Sciencemadness.org. [URL: http://www.sciencemadness.org/talk/viewthread.php?tid=13384]

- Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]

- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8719001/]

- tert-Butyloxycarbonyl protecting group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tert-butyloxycarbonyl_protecting_group]

- Reductive Amination | Synthesis of Amines. YouTube. [URL: https://www.youtube.

- Reductive Amination. Chemistry Steps. [URL: https://www.chemistrysteps.

- Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Synthesis And Optimization of Cyclobutanone. Liskon Biological. [URL: https://www.liskonbio.

- (PDF) Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate. [URL: https://www.researchgate.net/publication/357223963_Catalytic_Reduction_of_Oximes_to_Hydroxylamines_Current_Methods_Challenges_and_Opportunities]

- Reductive Amination. YouTube. [URL: https://www.youtube.

- 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Amines_and_Heterocycles/21.

- Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/chemistry/synthesis-reagents-protecting-groups/amine-protection-deprotection.html]

- Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. CORE. [URL: https://core.ac.uk/download/pdf/217431273.pdf]

- BOC Protection and Deprotection. J&K Scientific LLC. [URL: https://jk-scientific.com/ws/TechPlus/BOC-Protection-and-Deprotection]

- Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. [URL: https://www.boze-chem.com/news/boc-protected-compounds-54522441.html]

- Adding Boc Group Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.

- Synthesis of Step B: N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanol. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-step-b-n-benzyloxycarbonyl-3-amino-1-cyclobutanol]

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941830/]

- CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents. [URL: https://patents.google.

- An Efficient Route to 3-Substituted Cyclobutanone Derivatives. | Request PDF. ResearchGate. [URL: https://www.researchgate.

- Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[14][14]-rearrangement cascade. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11105953/]

- Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [URL: https://www.mdpi.com/1420-3049/24/21/3857]

- Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [URL: http://www.arpub.com/Journals/journal-details/jct/24]

Sources

- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. arpgweb.com [arpgweb.com]

- 5. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of tert-Butyl 3-Hydroxycyclobutylcarbamate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals